1h,1h-Perfluorooctadecan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H-Perfluorooctadecan-1-ol can be synthesized through the reduction of perfluorooctadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound involves the electrochemical fluorination of octadecanol in the presence of hydrogen fluoride. This method allows for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Perfluorooctadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctadecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield perfluorooctadecanol, a less fluorinated alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products Formed:
Oxidation: Perfluorooctadecanoic acid
Reduction: Perfluorooctadecanol
Substitution: Ethers, esters
Scientific Research Applications
1H,1H-Perfluorooctadecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes due to its unique surface-active properties.
Biology: Employed in the study of cell membranes and lipid bilayers, as its fluorinated structure mimics certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 1H,1H-Perfluorooctadecan-1-ol is primarily based on its fluorinated structure, which imparts unique physicochemical properties. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, leading to the stabilization of emulsions and the formation of stable coatings. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorooctanol: Another fluorinated alcohol with similar properties but a shorter fluorinated chain.
Perfluorooctadecanoic acid: The oxidized form of 1H,1H-Perfluorooctadecan-1-ol, used in similar applications but with different chemical reactivity.
Perfluorooctane sulfonate: A fluorinated surfactant with a sulfonate group, used in various industrial applications.
Uniqueness: this compound is unique due to its long fluorinated chain and hydroxyl group, which provide a combination of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and chemical functionality .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H3F35O/c19-2(20,1-54)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h54H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVXTIVSYJQTRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H3F35O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379938 | |
Record name | 1h,1h-perfluorooctadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242142-82-1 | |
Record name | 1h,1h-perfluorooctadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 242142-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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